![molecular formula C18H15FN2O B5636656 1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea](/img/structure/B5636656.png)
1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea
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Overview
Description
1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluoro-substituted phenyl ring and a naphthyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 1-naphthylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of its anti-cancer activity, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenyl isocyanate
- 1-Naphthylamine
- Naphthylurea derivatives
Uniqueness
1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea is unique due to the presence of both a fluoro-substituted phenyl ring and a naphthyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-12-9-10-15(19)17(11-12)21-18(22)20-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYRXSQADUNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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